An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyridine: A Key Building Block in Modern Chemistry
An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyridine: A Key Building Block in Modern Chemistry
CAS Number: 881891-83-4
Prepared by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Pyridines in Research and Development
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in a vast array of biologically active compounds and functional materials. The strategic introduction of fluorine atoms into this heterocyclic system can dramatically and often favorably modulate a molecule's physicochemical and biological properties. This includes enhancing metabolic stability, improving membrane permeability, and altering binding affinities to biological targets.[1][2] 2-Chloro-5-fluoro-4-methylpyridine has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. Its unique substitution pattern offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, grounded in established scientific principles and practical insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective application in research.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 881891-83-4 | [3] |
| Molecular Formula | C₆H₅ClFN | [3] |
| Molecular Weight | 145.56 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~183 °C (Predicted) | |
| Topological Polar Surface Area | 12.9 Ų | [3] |
Spectroscopic Data Interpretation
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the adjacent protons. The methyl protons will appear as a singlet.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methyl group. The carbon atoms bonded to chlorine and fluorine will show characteristic chemical shifts.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with an isotopic pattern characteristic of a molecule containing one chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-C stretching vibrations of the pyridine ring, as well as C-Cl and C-F stretching vibrations.
Synthesis of 2-Chloro-5-fluoro-4-methylpyridine: A Practical Approach
The synthesis of 2-Chloro-5-fluoro-4-methylpyridine can be approached through several strategic pathways, often involving the modification of a pre-existing pyridine ring. While specific, detailed protocols for this exact molecule are not widely published in peer-reviewed journals, we can extrapolate from patented methods and established reactions for analogous compounds. A plausible and efficient synthetic route is outlined below.
Conceptual Synthetic Workflow
The synthesis can be conceptualized as a multi-step process starting from a readily available picoline derivative.
Caption: Conceptual workflow for the synthesis of 2-Chloro-5-fluoro-4-methylpyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical transformations and requires optimization for specific laboratory conditions.
Step 1: Diazotization and Fluorination of 4-Methyl-2-aminopyridine
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Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
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Charge Reagents: To the flask, add 4-Methyl-2-aminopyridine and a suitable non-aqueous solvent such as anhydrous tetrahydrofuran (THF).
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Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.
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Diazotization: Slowly add a solution of sodium nitrite in a suitable acid (e.g., tetrafluoroboric acid) to the stirred suspension while maintaining the temperature below 5 °C.
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Fluorination: After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete formation of the diazonium salt. Subsequently, gently heat the reaction mixture to induce thermal decomposition of the diazonium salt, leading to the formation of 2-Fluoro-4-methylpyridine.
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Work-up and Isolation: Quench the reaction with a suitable aqueous solution and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Fluoro-4-methylpyridine.
Step 2: Chlorination of 2-Fluoro-4-methylpyridine
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Reaction Setup: In a suitable reaction vessel, dissolve the crude 2-Fluoro-4-methylpyridine from the previous step in a chlorinated solvent such as dichloromethane or chloroform.
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Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, portion-wise or bubbled through the solution, respectively. The reaction may require an initiator, such as a radical initiator or a Lewis acid catalyst.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up and Purification: Upon completion, wash the reaction mixture with an aqueous solution to remove any unreacted chlorinating agent and byproducts. Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation to yield 2-Chloro-5-fluoro-4-methylpyridine.
Reactivity and Mechanistic Considerations
The reactivity of 2-Chloro-5-fluoro-4-methylpyridine is governed by the electronic properties of the pyridine ring and the nature of its substituents. The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for this compound is nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. The regioselectivity of this reaction is a key consideration for synthetic chemists.
Caption: Possible pathways for nucleophilic aromatic substitution on 2-Chloro-5-fluoro-4-methylpyridine.
Causality of Regioselectivity:
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Leaving Group Ability: In SNAr reactions on aromatic systems, the bond to the leaving group is broken in a non-rate-determining step. Therefore, the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex, is more important than the C-X bond strength. Fluorine, being the most electronegative halogen, is generally a better leaving group in SNAr reactions than chlorine.[4]
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Electronic Effects: The positions ortho and para to the ring nitrogen are electronically activated towards nucleophilic attack. In 2-Chloro-5-fluoro-4-methylpyridine, the C2 position is ortho and the C5 position is meta to the nitrogen. The fluorine at the 5-position is not as activated as the chlorine at the 2-position.
Based on these principles, nucleophilic attack is more likely to occur at the 2-position, leading to the displacement of the chloride ion. However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.
Applications in Drug Discovery and Development
The unique structural features of 2-Chloro-5-fluoro-4-methylpyridine make it a highly sought-after intermediate in the synthesis of novel pharmaceutical agents. The presence of both chloro and fluoro substituents provides orthogonal reactivity, allowing for sequential and site-selective modifications.
Case Study: Synthesis of a Kinase Inhibitor (Hypothetical)
Many kinase inhibitors feature a substituted pyridine core. The following hypothetical scheme illustrates how 2-Chloro-5-fluoro-4-methylpyridine could be utilized in the synthesis of such a compound.
Caption: Hypothetical synthetic route to a kinase inhibitor using 2-Chloro-5-fluoro-4-methylpyridine.
In this example, the chlorine atom at the 2-position could first be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to introduce a larger aryl or heteroaryl moiety. Subsequently, the fluorine atom at the 5-position could be displaced by a nucleophilic amine, a common pharmacophore in kinase inhibitors. This stepwise functionalization allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.
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Hazard Identification: 2-Chloro-5-fluoro-4-methylpyridine is expected to be an irritant to the skin, eyes, and respiratory system.[3]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
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Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion and Future Outlook
2-Chloro-5-fluoro-4-methylpyridine is a valuable and versatile building block in modern organic synthesis. Its unique combination of a pyridine core with chloro, fluoro, and methyl substituents provides a rich platform for the development of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for its effective utilization in research and development. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of strategic intermediates like 2-Chloro-5-fluoro-4-methylpyridine is set to increase, paving the way for future innovations in science and technology.
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